molecular formula C7H11NO2 B015815 Ethyl 2-cyano-2-methylpropanoate CAS No. 1572-98-1

Ethyl 2-cyano-2-methylpropanoate

Cat. No. B015815
CAS RN: 1572-98-1
M. Wt: 141.17 g/mol
InChI Key: FYGRPGOHQCPZCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Ethyl 2-cyano-2-methylpropanoate can be synthesized through a coupling reaction between α,β-unsaturated acetals and cyanoacetate, catalyzed by [RuHCl(CO)(PPh3)3]. This process results in the formation of ethyl 2-cyano-3-alkoxypent-2-enoates in moderate yields (Seino et al., 2017).

Molecular Structure Analysis

  • The molecular structure of ethyl 2-cyano-2-methylpropanoate exhibits unique features, such as structural distortion due to steric hindrance around the tetrasubstituted alkene moiety. This can expand the C(carbonyl)–C(α)–C(β) angle to about 125°. Density Functional Theory (DFT) calculations have been employed to elucidate the solid-state structure and conformation of the compound (Seino et al., 2017).

Chemical Reactions and Properties

  • The compound has shown potential in forming various derivatives through reactions with different agents. For example, reacting with paracetamol, it forms compounds of interest due to their potential bioactivity as analgesic and antidyslipidemic agents (Navarrete-Vázquez et al., 2011).
  • It also participates in reactions leading to the formation of imidazoles and imidazolines when reacting with 1,2-diamines at varying temperatures (Lönnqvist et al., 2002).

Physical Properties Analysis

  • Ethyl 2-cyano-2-methylpropanoate’s physical properties, such as crystal structure and lattice constants, have been characterized using techniques like X-ray diffraction (Johnson et al., 2006).

Chemical Properties Analysis

  • The chemical properties of ethyl 2-cyano-2-methylpropanoate include its reactivity in various organic reactions, forming diverse chemical structures and showing potential in pharmacological applications (Navarrete-Vázquez et al., 2011).
  • It also shows specific interactions in its crystal packing, such as N⋯π and O⋯π interactions, which are crucial for its stability and molecular conformation (Zhang et al., 2011).

Scientific Research Applications

  • Organic Synthesis and Catalysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a novel compound, shows potential in organic synthesis and catalysis (Johnson et al., 2006).

  • Synthesis of Pyrrole Derivatives : Ethyl 2-chloroacetoacetate and its 4-chloro isomer are effective in synthesizing a new library of pyrrole derivatives (Dawadi & Lugtenburg, 2011).

  • Crystal Packing Analysis : The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveals unique nonhydrogen bonding interactions, emphasizing the role of rare interactions in crystal packing (Zhang, Wu, & Zhang, 2011).

  • Synthesis of (+)-Isoiridomyrmecin : Ethyl 2-cyano-6-methyl-8,8-ethylenedioxyoct-2-enoate can be synthesized from D-(+)-citronellal and converted into ethylene acetal, leading to the synthesis of (+)-isoiridomyrmecin (Cavill & Whitfield, 1964).

  • Drug Delivery Bioconjugates : Esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers can be used as atom transfer radical polymerization (ATRP) macroinitiators for creating various polymeric architectures, aiding in drug delivery bioconjugates (Velázquez, Grande, & Elizalde, 2020).

  • Secondary Alcohol Resolution : S-ethyl thiooctanoate is effective in shifting the equilibrium towards esterification in secondary alcohol resolution, achieving high enantiomeric excesses and efficient conversion to esterified alcohols (Frykman, Öhrner, Norin, & Hult, 1993).

  • Synthesis of 4-Hydroxy-2-(Trifluoromethyl) Quinolines : An efficient method for synthesizing 4-hydroxy-2-(trifluoromethyl) quinolines through intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives is demonstrated (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

  • Structural Determination and Synthesis : The synthesis and structural determination of ethyl 2-cyano-3-alkoxypent-2-enoates through Ru-mediated coupling reactions between α,β-unsaturated acetals and cyanoacetate is explored, with steric hindrance influencing the structural distortion (Seino et al., 2017).

  • Magnetic Resonance Study : A proton magnetic resonance study of isomeric alkylidencyanoesters, including ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate, assists in the assignment of their chemistry (Giralt, López, & Álvarez, 1975).

  • Synthesis and Transformation Studies : The synthesis and some transformations of 3-(2,2-dimethyloxan-4-yl)-4-methylpentanenitrile from ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate are demonstrated, showing the versatility of these compounds (Harutyunyan et al., 2017).

Safety And Hazards

Ethyl 2-cyano-2-methylpropanoate can cause serious eye irritation and is harmful to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Ethyl 2-cyano-2-methylpropanoate is currently being used as an intermediate for pharmaceutical and organic synthesis . Its future directions could involve its increased use in these areas, as well as in the development of new synthetic methods and applications.

properties

IUPAC Name

ethyl 2-cyano-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4-10-6(9)7(2,3)5-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGRPGOHQCPZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322783
Record name ethyl 2-cyano-2-methylpropanoate
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Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-2-methylpropanoate

CAS RN

1572-98-1
Record name Propanoic acid, 2-cyano-2-methyl-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 402029
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Record name 1572-98-1
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Record name ethyl 2-cyano-2-methylpropanoate
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Record name Ethyl 2-Cyano-2-methylpropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Brox, S Röser, T Husch, S Hildebrand… - …, 2016 - Wiley Online Library
… We included two additional compounds, methyl 2-cyanoacetate (MCA) and ethyl 2-cyano-2-methylpropanoate (ECMP), into our experimental investigation to verify whether candidates …
Y Murakami, Y Hisaeda, XM Song, SD Fan… - Bulletin of the Chemical …, 1991 - journal.csj.jp
… As for complex 3, ethyl 2-cyano-2methylpropanoate (C, the simple hydrogenated product), ethyl 3-cyanobutyrate (D, the ester-migrated product), and ethyl 3-cyano-2-methylpropanoate (…
Number of citations: 7 www.journal.csj.jp
M Arnaiz, E Goikolea, T Rojo, L Wittscher… - Journal of Power …, 2019 - Elsevier
… a certain amount of fluoroethylene carbonate (FEC) additive- such as, methyl 2-cyano-2-methylpropanoate (MCMP), methyl 2-cyanoacetate (MCA), ethyl 2-cyano-2-methylpropanoate (…
VD Gvozdev, KN Shavrin, OM Nefedov - Russian Chemical Bulletin, 2014 - Springer
… was distilled in vacuo to isolate a colorless liquid (23.5 g, 75%) with bp 80—82 C (15 Torr), which according to the 1H NMR spectra was a pure ethyl 2 cyano 2 methylpropanoate. The …
WM Kazmierski, DL Anderson, C Aquino… - Journal of medicinal …, 2011 - ACS Publications
… The synthesis of 55 was accomplished by converting ethyl 2-cyano-2-methylpropanoate to ester 57, followed by acylating 58 (13, 23) with acid 59 (Figure 5). …
Number of citations: 35 0-pubs-acs-org.brum.beds.ac.uk
SN Greszler, G Zhao, M Buchman… - The Journal of …, 2020 - ACS Publications
… (Step 1) To a stirred solution of ethyl 2-cyano-2-methylpropanoate (1.95 g, 13.8 mmol, 1.00 equiv) in a mixture of MeOH (25.8 mL) and DME (1.8 mL) cooled to 0 C was added NaBH 4 (…
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
MW Rowbottom, R Faraoni, Q Chao… - Journal of medicinal …, 2012 - ACS Publications
The Ras/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the regulation of cell growth, differentiation, and survival. Expression of …
Number of citations: 95 0-pubs-acs-org.brum.beds.ac.uk
VJ Cee - Modern Drug Synthesis, 2010 - Wiley Online Library
… The key ß-aminopropanamide 13 was synthesized from ethyl 2-cyano-2methylpropanoate 26. Nitrile reduction and protection of the resulting amine as its benzyl carbamate provided 27…
JJ Kane - 1960 - search.proquest.com
… *) Ethyl 2-Cyano-2-methylpropanoate (Ethyl Dimethylcyanoacetate). Ethyl dlmethylcyanoacetate was synthesized by alkylaction of ethyl cyanoacetate with methyl Iodide In the presence …

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